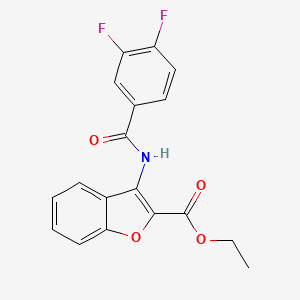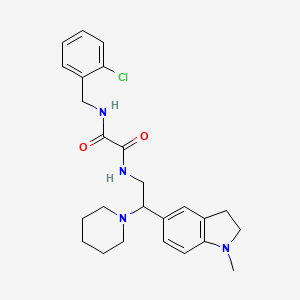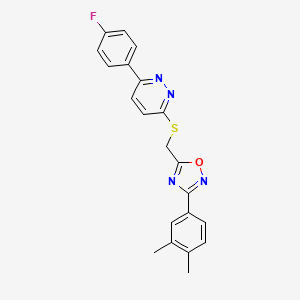![molecular formula C8H5Cl2N3O2 B2878117 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1638760-75-4](/img/structure/B2878117.png)
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is an organic compound used as a biochemical reagent . It can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized using microwave techniques . For example, a related compound was synthesized by adding dimethyl malonate to a solution of NaOMe in MeOH .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms and a methyl ester group . The InChI code for this compound is 1S/C8H5Cl2N3O2/c1-15-7(14)3-2-11-6-4(3)5(9)12-8(10)13-6/h2H,1H3,(H,11,12,13) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.05 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer under -20°C . It is soluble in DMSO, ethyl acetate, and methanol .科学研究应用
Biochemical Reagent
“Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” can be used as a biochemical reagent . This means it can be used in various biochemical assays and reactions, serving as a key component in the synthesis of other compounds or as a probe to study biological systems.
Anticancer Research
This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have shown promising in vitro anticancer activity against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds have shown particularly strong activity against MCF7, HePG2, and PACA2 .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . These studies are crucial in drug discovery processes as they provide insights into the potential interactions between the compound and target proteins. In this case, the studies confirmed promising binding affinities of certain derivatives of the compound against Bcl2 anti-apoptotic protein .
Gene Expression Studies
This compound and its derivatives have been used in gene expression studies . These studies have shown that certain derivatives of the compound can up-regulate P53, BAX, DR4, and DR5, and down-regulate Bcl2, Il-8, and CDK4 in treated MCF7 cells .
Apoptosis Induction
Certain derivatives of this compound have been found to induce apoptosis, a form of programmed cell death, in MCF7 cells . This is a significant finding as the ability to induce apoptosis in cancer cells is a key strategy in cancer treatment.
Cell Cycle Arrest
Compounds derived from “methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This means these compounds can halt the cell cycle, preventing the cells from dividing and thus inhibiting the growth of the cancer.
DNA Fragmentation Studies
This compound has been used in studies investigating DNA fragmentation . DNA fragmentation is a hallmark of apoptosis, and studying this process can provide valuable insights into the mechanisms of cell death induced by the compound and its derivatives.
Synthesis of Other Compounds
“Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” can be used in the synthesis of other compounds . For example, it has been used in the manufacture of Tofacitinib citrate , a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
安全和危害
属性
IUPAC Name |
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-7(14)3-2-11-6-4(3)5(9)12-8(10)13-6/h2H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZFQMKBMQCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878042.png)
![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)




![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2878056.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)